4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and methoxyphenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (piperazine), and a chlorophenyl compound.
Attachment of the Methoxyphenol Group: The resulting intermediate is then reacted with a methoxyphenol derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H25ClN2O3 |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-8-6-22(7-9-23)13-15-4-3-5-17(21)10-15/h3-5,10-12,24H,6-9,13-14H2,1-2H3 |
InChI Key |
HIOVZJDYCPIJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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